Hydrogen Bond Donor/Acceptor Profile Differentiation: Target Compound vs. N-(4-Bromobenzo[d]thiazol-2-yl)acetamide
The target compound lacks any hydrogen bond donor (HBD = 0) due to the N-methyl substitution on the sulfonamido nitrogen, whereas the simpler analog N-(4-bromobenzo[d]thiazol-2-yl)acetamide retains a secondary amide N–H (HBD = 1). This difference directly impacts membrane permeability, solubility, and target binding thermodynamics. [1] Both compounds share nine hydrogen bond acceptors, but the absence of a donor in the target compound reduces desolvation penalty and may enhance passive membrane diffusion in cell-based assays.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | N-(4-bromobenzo[d]thiazol-2-yl)acetamide: HBD = 1 |
| Quantified Difference | ΔHBD = -1 (complete elimination of donor capacity) |
| Conditions | Computed from chemical structure; ZINC database descriptors |
Why This Matters
Zero HBD count is a critical parameter for central nervous system (CNS) drug-likeness and passive permeability, making the target compound a superior candidate for intracellular target engagement where membrane crossing is rate-limiting compared to donor-bearing analogs.
- [1] ZINC Database. ZINC2191239. Computed H-bond donor/acceptor counts for N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide. View Source
